molecular formula C21H23N3O4S2 B12206662 N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B12206662
M. Wt: 445.6 g/mol
InChI Key: FZVVRMSGANLRLY-UHFFFAOYSA-N
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Description

N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a synthetic compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Chemical Reactions Analysis

Types of Reactions

N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide stands out due to its unique combination of a thiadiazole ring and a phenoxyacetamide moiety. This structure imparts distinct biological activities and makes it a versatile compound for various applications .

Biological Activity

N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data and case studies.

  • Molecular Formula : C21H23N3O4S2
  • Molecular Weight : 445.6 g/mol
  • CAS Number : 905762-96-1

Antimicrobial Activity

Recent studies have demonstrated the compound's effectiveness against various bacterial strains. The structure-activity relationship (SAR) indicates that the presence of the benzylsulfonyl group significantly enhances antibacterial properties.

Bacterial Strain Activity Reference
Staphylococcus aureusHigh activity
Escherichia coliModerate activity
Mycobacterium tuberculosisIn vitro anti-tubercular activity

The compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics such as norfloxacin and ciprofloxacin.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. It has shown promising results in inhibiting cell proliferation.

Cell Line EC50 (µM) Activity
MCF-7 (breast cancer)10.28Significant inhibition
HepG2 (liver cancer)10.79High cytotoxicity
A549 (lung cancer)>50Moderate activity

The compound's mechanism appears to involve the inhibition of key cellular pathways that promote cancer cell growth, with some derivatives showing even higher efficacy than established chemotherapeutics like doxorubicin .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound also exhibits anti-inflammatory effects. Studies have indicated that it can inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antibacterial activity of various thiadiazole derivatives, including this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent against bacterial infections .
  • Cytotoxicity Assessment : In a separate study focusing on cytotoxicity against cancer cell lines, the compound demonstrated a dose-dependent decrease in cell viability in MCF-7 and HepG2 cells, confirming its potential as an anticancer agent .

Properties

Molecular Formula

C21H23N3O4S2

Molecular Weight

445.6 g/mol

IUPAC Name

N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C21H23N3O4S2/c1-14(2)17-10-9-15(3)11-18(17)28-12-19(25)22-20-23-24-21(29-20)30(26,27)13-16-7-5-4-6-8-16/h4-11,14H,12-13H2,1-3H3,(H,22,23,25)

InChI Key

FZVVRMSGANLRLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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